2-FLUORO-N-[2-(2-FLUOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE
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Overview
Description
2-FLUORO-N-[2-(2-FLUOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE is a fluorinated benzamide derivative. Benzamides are a class of organic compounds known for their diverse applications in medicinal chemistry, pharmaceuticals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUORO-N-[2-(2-FLUOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE typically involves the condensation reaction of 2-fluorobenzoyl chloride with 2,3-difluoroaniline. This reaction is carried out under standard synthetic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct . The reaction can be represented as follows:
2-Fluorobenzoyl chloride+2,3-Difluoroaniline→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-FLUORO-N-[2-(2-FLUOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-FLUORO-N-[2-(2-FLUOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 2-FLUORO-N-[2-(2-FLUOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards its targets. Additionally, the compound may interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-FLUORO-N-(2-FLUORO-PHENYL)-BENZAMIDE
- 2-FLUORO-N-(2-FURYLMETHYL)BENZAMIDE
- 2-FLUOROBENZAMIDE
- 2-FLUORONITROBENZENE
Uniqueness
2-FLUORO-N-[2-(2-FLUOROBENZAMIDO)-5-METHYLPHENYL]BENZAMIDE is unique due to the presence of multiple fluorine atoms and the specific arrangement of functional groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C21H16F2N2O2 |
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Molecular Weight |
366.4g/mol |
IUPAC Name |
2-fluoro-N-[2-[(2-fluorobenzoyl)amino]-4-methylphenyl]benzamide |
InChI |
InChI=1S/C21H16F2N2O2/c1-13-10-11-18(24-20(26)14-6-2-4-8-16(14)22)19(12-13)25-21(27)15-7-3-5-9-17(15)23/h2-12H,1H3,(H,24,26)(H,25,27) |
InChI Key |
BBLFMLXOUQUXTP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2F)NC(=O)C3=CC=CC=C3F |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2F)NC(=O)C3=CC=CC=C3F |
solubility |
6.4 [ug/mL] |
Origin of Product |
United States |
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